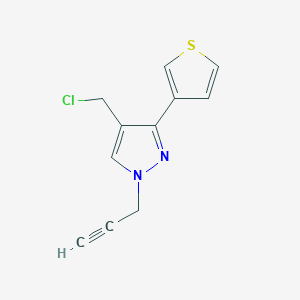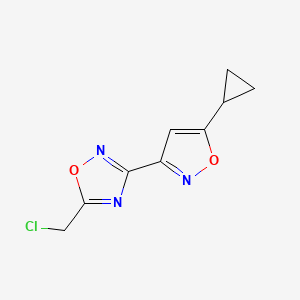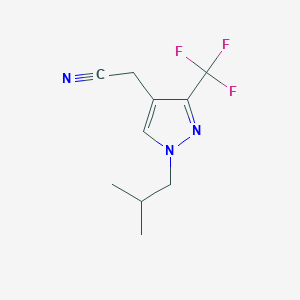
6-Bromo-3-pyridinol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-pyridinol-d3 is a deuterated derivative of 6-Bromo-3-pyridinol, a compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-pyridinol-d3 typically involves the bromination of 3-pyridinol followed by deuterium exchange. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-25°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by deuterium exchange using deuterated solvents or reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-pyridinol-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridinol derivatives.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Reduced pyridinol derivatives.
Scientific Research Applications
6-Bromo-3-pyridinol-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-pyridinol-d3 involves its interaction with various molecular targets, including enzymes and receptors. The deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms, providing insights into the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-pyridinol: The non-deuterated version of the compound.
3-Pyridinol: The parent compound without the bromine substitution.
2-Bromo-5-hydroxypyridine: A structural isomer with different substitution patterns.
Uniqueness
6-Bromo-3-pyridinol-d3 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic labeling studies. This feature allows for precise tracking of the compound in various biological and chemical processes, providing a deeper understanding of its behavior and interactions.
Properties
Molecular Formula |
C5H4BrNO |
|---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
6-bromo-2,4,5-trideuteriopyridin-3-ol |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H/i1D,2D,3D |
InChI Key |
PTEFNEALEPSHLC-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1O)[2H])Br)[2H] |
Canonical SMILES |
C1=CC(=NC=C1O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


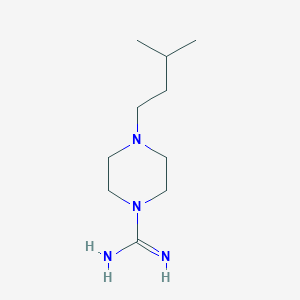
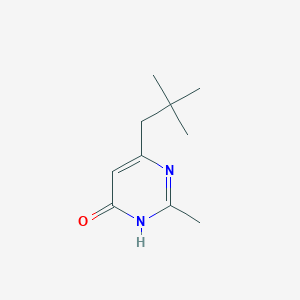

![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)
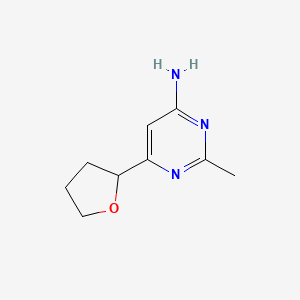
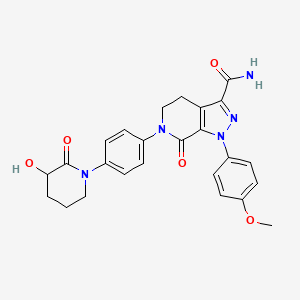
![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)

![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)

